3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound can undergo, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis Methods : The compound has been synthesized through various methods, including bromination with phosphorus oxybromide and cyclization processes. Such methods are crucial for creating specific intermediates used in further chemical reactions and pharmaceutical applications. Notably, the synthesis method involving phosphorus oxybromide as a bromination agent is highlighted for its simplicity and efficiency in experimental operations, resulting in higher product yield and purity (Niu Wen-bo, 2011).
Molecular Structure Analysis : Detailed molecular structure analysis is a significant part of the research on these compounds. For instance, studies have characterized structures using various techniques like IR spectra, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction. Such detailed structural insights are crucial for understanding the compound's properties and potential applications (Li et al., 2015).
Applications in Material Science
Some studies focus on the applications of these compounds in material science, particularly in the development of new polyheterocyclic ring systems. These synthesized compounds have been evaluated for their:
Antibacterial Properties : Newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles have demonstrated potential antibacterial properties. This aspect of research is crucial for developing new antimicrobial agents and understanding the biological interactions of these compounds (E. Abdel‐Latif et al., 2019).
Corrosion Inhibition : Pyrazolo[3,4-b]pyridine derivatives have been studied as potential corrosion inhibitors for mild steel. This research is essential for industrial applications, where the prevention of material degradation is critical (A. Dandia et al., 2013).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including toxicity data and recommended safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.
I hope this general information is helpful. If you have any more specific questions, feel free to ask!
properties
IUPAC Name |
3-bromo-4-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-9-7(4-5-14-11(9)13)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRVOVIOHXEHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC=C3)Cl)C(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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